molecular formula C28H49NO B1676618 4,7beta-Dimethyl-4-azacholestan-3-one CAS No. 158493-17-5

4,7beta-Dimethyl-4-azacholestan-3-one

Cat. No. B1676618
CAS RN: 158493-17-5
M. Wt: 415.7 g/mol
InChI Key: XUTZDXHKQDPUMA-MVJJLJOTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,7beta-Dimethyl-4-azacholestan-3-one is an organic compound . It belongs to the class of compounds known as androgens and derivatives, which are 3-hydroxylated C19 steroid hormones .


Molecular Structure Analysis

The molecular formula of 4,7beta-Dimethyl-4-azacholestan-3-one is C28H49NO . It contains a total of 82 bonds, including 33 non-H bonds, 1 multiple bond, 5 rotatable bonds, 1 double bond, 1 five-membered ring, 3 six-membered rings, 1 nine-membered ring, and 2 ten-membered rings .

Scientific Research Applications

Inhibition of 5α-Reductase Type 1

MK-386 is a selective inhibitor of 5α-Reductase Type 1 . It reduces Dihydrotestosterone (DHT) concentrations in serum and sebum without affecting DHT concentrations in semen . This property makes it a potential candidate for treating conditions related to DHT overproduction .

Reduction of Serum DHT

MK-386 has been shown to reduce serum DHT by up to 22.2% . This reduction could be beneficial in conditions where DHT plays a role, such as certain types of hair loss and prostate diseases .

Reduction of Sebum DHT

MK-386 can reduce DHT in sebum by up to 49.1% . This could potentially be useful in treating skin conditions like acne, which are often associated with high levels of DHT in the sebum .

No Significant Alteration in Semen DHT

Unlike some other 5α-Reductase inhibitors, MK-386 does not significantly alter DHT levels in semen . This could make it a more suitable option for men of reproductive age who are concerned about the potential fertility implications of other treatments .

Lymphatic Absorption

MK-386 has been found to have a high solubility in lipid-type vehicles, which can influence its absorption by altering the relative lymph/blood partitioning of MK-386 . This property could potentially be leveraged to improve the delivery of MK-386 and other similar compounds .

Potential Therapeutic Benefits

Given its unique properties, MK-386 is a promising candidate for further clinical trials to explore its potential therapeutic benefits . Its ability to selectively inhibit 5α-Reductase Type 1 and reduce DHT in serum and sebum without affecting semen DHT makes it a potentially valuable tool in the treatment of a variety of conditions .

properties

IUPAC Name

(1R,3aS,3bS,4S,5aR,9aR,9bS,11aR)-4,6,9a,11a-tetramethyl-1-[(2R)-6-methylheptan-2-yl]-2,3,3a,3b,4,5,5a,8,9,9b,10,11-dodecahydro-1H-indeno[5,4-f]quinolin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H49NO/c1-18(2)9-8-10-19(3)21-11-12-22-26-20(4)17-24-28(6,16-14-25(30)29(24)7)23(26)13-15-27(21,22)5/h18-24,26H,8-17H2,1-7H3/t19-,20+,21-,22+,23+,24-,26+,27-,28-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUTZDXHKQDPUMA-MVJJLJOTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2C(CCC(=O)N2C)(C3C1C4CCC(C4(CC3)C)C(C)CCCC(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C[C@@H]2[C@](CCC(=O)N2C)([C@@H]3[C@@H]1[C@@H]4CC[C@@H]([C@]4(CC3)C)[C@H](C)CCCC(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H49NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20935926
Record name MK-386
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20935926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

415.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,7beta-Dimethyl-4-azacholestan-3-one

CAS RN

158493-17-5
Record name (4aR,4bS,6aR,7R,9aS,9bS,10S,11aR)-7-[(1R)-1,5-Dimethylhexyl]hexadecahydro-1,4a,6a,10-tetramethyl-2H-indeno[5,4-f]quinolin-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=158493-17-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,7beta-Dimethyl-4-azacholestan-3-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0158493175
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MK-386
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20935926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MK-386
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JWDKP12EUC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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